5-amino-N-(furan-2-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-N-(furan-2-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the N1 position with a 4-methylphenyl group and at the C4-carboxamide position with a furan-2-ylmethyl moiety.
Properties
IUPAC Name |
5-amino-N-(furan-2-ylmethyl)-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-4-6-11(7-5-10)20-14(16)13(18-19-20)15(21)17-9-12-3-2-8-22-12/h2-8H,9,16H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRHQIISZJXZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(furan-2-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be prepared from 4-methylphenylamine through diazotization followed by azidation.
Attachment of the Furan Ring: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a furan-2-ylmethyl halide with the triazole intermediate.
Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction, where the triazole intermediate is reacted with an amine source under reducing conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group (if present in derivatives) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino-substituted triazole derivatives.
Substitution: Various N-substituted triazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression.
- Mechanism of Action : The triazole ring is known for its ability to inhibit specific enzymes that are crucial for tumor growth. The presence of the furan moiety may enhance its bioactivity by improving solubility and cellular uptake.
-
Case Studies :
- In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells, with IC50 values below 100 µM .
- A comparative study showed that compounds with similar scaffolds had percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against several cancer cell lines .
Antifungal Properties
The compound's triazole structure is also associated with antifungal activity. Triazoles are widely recognized for their effectiveness against fungal infections.
- Research Findings :
- Compounds similar to 5-amino-N-(furan-2-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide have been synthesized and tested against various fungal strains, showing promising results with minimum inhibitory concentration (MIC) values lower than those of established antifungal agents like fluconazole .
Antimicrobial Activity
In addition to anticancer and antifungal properties, this compound exhibits broad-spectrum antimicrobial activity.
- Studies :
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the furan and phenyl groups via nucleophilic substitution or coupling reactions.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-amino-N-(furan-2-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The furan ring may enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can disrupt biological pathways, leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of analogous triazole-4-carboxamide derivatives:
Key Observations
- Substituent Effects on Bioactivity: Chlorophenyl vs. Furan: Chlorine substituents (e.g., 2,5-dichlorophenyl in ) increase lipophilicity and may enhance membrane permeability but reduce solubility. The furan-2-ylmethyl group in the target compound introduces oxygen-mediated hydrogen bonding and improved aqueous solubility compared to halogens . Amino Group Impact: The 5-amino group in the target compound distinguishes it from methyl-substituted analogs (e.g., in ), enabling stronger hydrogen-bond donor-acceptor interactions critical for target binding .
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with furfurylamine, similar to procedures in . In contrast, halogenated analogs (e.g., ) require specialized reagents for introducing halogens.
Pharmacological and Physicochemical Properties
Solubility and Stability :
- The furan ring’s electron-rich nature may enhance solubility in polar solvents but could increase susceptibility to oxidative metabolism compared to methoxy-substituted derivatives (e.g., 2,4-dimethoxyphenyl in ).
- Fluorophenyl-substituted analogs (e.g., ) exhibit metabolic stability due to fluorine’s resistance to oxidation, a feature absent in the target compound.
- Biological Activity Trends: Compounds with dichlorophenyl () or brominated substituents () show pronounced antiproliferative activity, likely due to enhanced hydrophobic interactions with protein pockets. The target compound’s furan group may confer selectivity for targets requiring heteroaromatic recognition, such as bacterial SOS response proteins or kinases .
Biological Activity
The compound 5-amino-N-(furan-2-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, highlighting its potential applications in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 339.35 g/mol. The structure features a triazole ring that is known for its ability to interact with various biological targets.
Antitumor Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antitumor properties. Specifically, This compound has been evaluated for its efficacy against various cancer cell lines.
- Cell Lines Tested : The compound was tested against H460 lung cancer cells.
- IC50 Values : It exhibited an IC50 value of 6.06 μM, indicating potent antitumor activity. This suggests that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells .
The mechanism underlying the antitumor effects involves several biochemical pathways:
- Apoptosis Induction : The compound significantly induces apoptosis as evidenced by increased levels of reactive oxygen species (ROS) and elevated expression of LC3 and γ-H2AX proteins in treated cells .
- Molecular Responses : Western blot analyses have shown that treatment with this compound leads to pronounced changes in protein expression associated with cell death mechanisms.
Enzyme Inhibition
In addition to its antitumor properties, the compound has been studied for its potential as an enzyme inhibitor.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The triazole derivatives have been reported to exhibit varying degrees of inhibition against butyrylcholinesterase (BuChE).
- Inhibitory Activity : Some derivatives showed high inhibitory activity (IC50 values ranging from 0.13 µM to 83.9 µM) against BuChE, suggesting that modifications in the triazole structure can enhance enzyme binding affinity .
Case Studies
A comprehensive study focused on synthesizing and evaluating various 1,2,3-triazole hybrids demonstrated that structural modifications could lead to improved biological activities:
| Compound | Activity | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Compound 5i | Antitumor | 6.06 | Effective against H460 cells |
| Compound 7 | BuChE Inhibition | 0.13 | Selective over AChE |
| Compound 8 | MAO-B Inhibition | 0.23 | Reversible competitive inhibitor |
Q & A
Q. What are the optimal synthetic routes for preparing 5-amino-N-(furan-2-ylmethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step process involving cycloaddition and substitution reactions. A typical route involves:
Condensation of 4-methylphenyl isocyanide with furfurylamine to form the triazole core.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze / NMR shifts to confirm substituent positions (e.g., furan protons at δ 6.3–7.1 ppm, triazole carbons at δ 145–155 ppm) .
- X-ray Diffraction (XRD) : Use SHELXL or WinGX for single-crystal refinement. For example, monoclinic symmetry (space group P2₁/c) with Z = 4 is common for triazole derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (311.31 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How do substituent variations (e.g., furan vs. phenyl groups) affect the compound’s bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies can be conducted via:
Enzyme Inhibition Assays : Compare IC₅₀ values against targets (e.g., carbonic anhydrase) using fluorogenic substrates. Replace the furan group with bromophenyl or cyclopentyl moieties to assess steric/electronic effects .
Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with active sites. For example, furan’s oxygen may form hydrogen bonds with His94 in carbonic anhydrase .
- Key Finding : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) show enhanced inhibitory potency (IC₅₀ = 0.8 µM vs. 2.3 µM for furan) due to improved target binding .
Q. What strategies resolve contradictions between in vitro efficacy and pharmacokinetic limitations (e.g., solubility)?
- Methodological Answer : Address low aqueous solubility (common in triazole-carboxamides ) via:
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Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity.
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Co-crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates. Monitor stability via differential scanning calorimetry (DSC) .
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Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can achieve >80% encapsulation efficiency, with sustained release over 72 hours .
- Data Table :
| Formulation | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Free Compound | 0.12 | 12 |
| PLGA Nanoparticles | 2.8 | 58 |
Critical Analysis of Evidence
- Contradictions : reports anti-inflammatory activity, while highlights enzyme inhibition. These may reflect target promiscuity or assay-specific artifacts. Researchers should validate mechanisms using knockout models or isotopic labeling.
- Gaps : No direct crystallographic data exists for the target compound. Extrapolate from analogs (e.g., 5-(4-fluorophenyl)-triazole derivatives ) to predict packing motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
